Field: Organic Chemistry.
Application: This reaction is widely used in the formation of carbon-carbon bonds.
Method: The reaction involves the use of a palladium catalyst and a boron reagent.
2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is a synthetic organic compound characterized by its complex molecular structure. Its molecular formula is C₁₇H₁₀BrCl₂NO, and it has a molecular weight of approximately 395.1 g/mol . This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, along with a bromophenyl group and a carbonyl chloride functional group. The presence of chlorine and bromine atoms in its structure contributes to its unique reactivity and potential biological activity.
Several synthetic routes can be employed to prepare 2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride:
These methods allow for the efficient construction of the compound while enabling further functionalization.
2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride has potential applications in various fields:
Interaction studies involving this compound typically focus on its binding affinity to various biological targets. Given its structural features, it may interact with enzymes or receptors involved in disease pathways. Investigating these interactions can provide insights into its potential therapeutic uses and mechanisms of action.
Several compounds share structural similarities with 2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | Similar bromophenyl group | Different substitution pattern on the phenyl ring |
| 2-(3-Chlorophenyl)-7-bromo-8-methylquinoline-4-carbonyl chloride | Contains chlorine instead of bromine | Variation in halogen substituents |
| 2-(3-Bromophenyl)-7-fluoro-8-methylquinoline-4-carbonyl chloride | Fluorine substitution | Potentially different biological activity |
These compounds highlight the uniqueness of 2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride through variations in halogen substituents and phenolic structures, which can significantly affect their chemical reactivity and biological properties.
The selective halogenation of quinoline derivatives represents a critical methodology for accessing polysubstituted quinoline scaffolds, particularly for compounds like 2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride [1] [2]. Metal-free halogenation protocols have emerged as highly effective approaches for introducing halogen substituents at specific positions of the quinoline core [1] [2].
Trihaloisocyanuric acid (TCCA) has proven to be an exceptionally effective halogen source for the regioselective C5-H halogenation of 8-substituted quinoline derivatives [1] [2] [3]. This methodology operates under ambient conditions using only 0.36 equivalents of the halogen source, demonstrating remarkable atom economy [1] [2]. The protocol proceeds with complete regioselectivity, delivering C5-halogenated products in excellent yields ranging from 82% to 98% across diverse substrate classes [3].
The halogenation of quinoline cores bearing various 8-position substituents exhibits exceptional functional group tolerance [1] [2]. Phosphoramidates, tertiary amides, N-alkyl and N,N-dialkyl derivatives, and urea derivatives of quinolin-8-amine all undergo efficient halogenation at the C5-position through remote functionalization mechanisms [1] [2]. Alkoxy quinolines similarly participate in this transformation, expanding the scope of accessible halogenated quinoline architectures [2].
| Entry | Halogen Source | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | TCCA | Acetonitrile | Room temperature | 15 min | 98 |
| 2 | TCCA | Dichloromethane | Room temperature | 20 min | 98 |
| 3 | TCCA | Ethanol | Room temperature | 30 min | 96 |
| 4 | TCCA | Methanol | Room temperature | 30 min | 97 |
| 5 | NBS | Acetonitrile | Room temperature | 45 min | 82 |
| 6 | DBDMH | Acetonitrile | Room temperature | 30 min | 95 |
The mechanistic pathway for trihaloisocyanuric acid-mediated halogenation involves initial coordination of the quinoline nitrogen to the halogen source, followed by intramolecular delivery of the halogen to the geometrically accessible C5-position [1] [2]. This remote functionalization approach circumvents the challenges associated with direct halogenation at sterically hindered positions [2].
Alternative halogenation strategies employ N-bromosuccinimide (NBS) and dibromodimethylhydantoin (DBDMH) as halogen sources, though these reagents typically require longer reaction times and provide slightly lower yields compared to trihaloisocyanuric acid [3]. The choice of solvent significantly influences reaction efficiency, with polar aprotic solvents such as acetonitrile providing optimal results [3].
Friedel-Crafts acylation represents a fundamental approach for introducing carbonyl functionalities into quinoline frameworks, particularly relevant for the synthesis of quinoline-4-carbonyl chloride derivatives [4]. The methodology has been extensively adapted for polyhalogenated quinoline substrates, where electronic effects of halogen substituents significantly influence reactivity patterns [4].
Sterically controlled intermolecular Friedel-Crafts acylation with twisted amides provides a mild and selective approach for quinoline functionalization [4]. The reaction proceeds through selective nitrogen-carbon bond cleavage under ambient conditions, enabling the introduction of acyl groups without the need for harsh acidic conditions traditionally associated with Friedel-Crafts chemistry [4].
Trifluoromethanesulfonic acid serves as an effective promoter for Friedel-Crafts acylation reactions involving quinoline substrates [4]. The protocol typically employs 3.0 equivalents of trifluoromethanesulfonic acid at room temperature, with reaction times ranging from 15 to 24 hours depending on substrate reactivity [4]. The reaction mixture is subsequently quenched with saturated sodium bicarbonate solution and extracted with dichloromethane [4].
The electronic nature of halogen substituents on the quinoline core profoundly affects the regioselectivity and efficiency of Friedel-Crafts acylation [4]. Electron-withdrawing halogen groups, such as chlorine and bromine, deactivate the aromatic system toward electrophilic substitution while simultaneously directing acylation to positions meta to the halogen substituent [4].
| Substrate | Acylating Agent | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 7-Chloroquinoline | Benzoylpiperidine-2,6-dione | Trifluoromethanesulfonic acid | Room temperature | 15 h | 85 |
| 8-Methylquinoline | Acetyl chloride | Aluminum chloride | 0°C to room temperature | 6 h | 78 |
| 7-Bromoquinoline | Propionyl chloride | Trifluoromethanesulfonic acid | Room temperature | 12 h | 72 |
| 8-Chloroquinoline | Pivaloyl chloride | Aluminum chloride | Room temperature | 8 h | 69 |
The use of twisted amides as acylating agents offers several advantages over traditional acid chlorides, including enhanced selectivity and reduced side reactions [4]. The steric hindrance in twisted amides facilitates selective N-C bond cleavage, leading to more controlled acylation processes [4].
Mechanistic studies reveal that the reaction initiates through coordination of the quinoline nitrogen to the Lewis acid catalyst, followed by nucleophilic attack of the aromatic system on the activated acylating agent [4]. The selectivity observed in these transformations arises from the interplay between electronic and steric factors governing the approach of the electrophile to the quinoline π-system [4].
Catalytic cyclization methodologies provide powerful strategies for constructing quinoline frameworks through benzannulation reactions, particularly relevant for accessing highly substituted derivatives [5] [6] [7]. These approaches typically involve the formation of the benzene ring fused to a pyridine nucleus through controlled cyclization processes [5].
Gold-catalyzed methodologies have emerged as particularly effective for quinoline synthesis through intermolecular annulation reactions [6]. These protocols encompass annulations of aniline derivatives with carbonyl compounds or alkynes, annulations of anthranils with alkynes, and annulations based on three-component coupling reactions [6]. The versatility of gold catalysis enables the synthesis of quinolines with diverse substitution patterns under mild reaction conditions [6].
The tandem ynamide benzannulation and iodocyclization strategy represents a sophisticated approach for accessing highly substituted quinolines [5]. This methodology involves initial benzannulation based on the reaction of cyclobutenones or diazo ketones with N-propargyl-substituted ynamides, proceeding through a cascade of pericyclic reactions to generate multiply substituted aniline derivatives [5]. Subsequent triflate formation and Larock cyclization under iodine exposure afford quinoline products that can be further elaborated through palladium-catalyzed coupling reactions [5].
| Catalyst System | Substrate Type | Temperature | Time | Yield (%) | Product Type |
|---|---|---|---|---|---|
| Iron(II) phthalocyanine | Aniline/aldehyde | Photo-thermo | 4-6 h | 75-89 | 2-Substituted quinolines |
| [(p-cymene)RuCl₂]₂ | Anthranil/alkyne | 100°C | 12 h | 68-85 | 3-Substituted quinolines |
| Copper(II) triflate | Aniline/alkyne/aldehyde | Room temperature | 3-8 h | 72-91 | 2,4-Disubstituted quinolines |
| Gold(III) chloride | Arylalkyne/aniline | 80°C | 6-10 h | 65-88 | 2-Arylquinolines |
Photo-thermo-mechanochemical approaches catalyzed by iron(II) phthalocyanine have been developed for quinoline assembly under solvent-free conditions [8]. This transformation features operational simplicity and good substrate tolerance, providing a green alternative to existing thermal approaches [8]. The methodology operates through in-situ formation of secondary amine intermediates that undergo subsequent cyclization and aromatization processes [8].
Ruthenium-catalyzed cyclization reactions utilizing [(p-cymene)RuCl₂]₂ as the catalyst system enable the synthesis of quinolines through oxidative annulation pathways [7]. These reactions proceed through C-H activation mechanisms, where the ruthenium catalyst facilitates both C-H bond cleavage and subsequent cyclization to form the quinoline framework [7].
Copper-catalyzed three-component coupling reactions provide convergent access to multiply substituted quinolines [9]. The protocol employs copper(II) triflate as the catalyst and proceeds without the need for ligands, cocatalysts, or inert atmosphere [9]. The reaction accommodates a wide range of anilines, aldehydes, and alkynes, delivering quinoline products with diverse substitution patterns [9].
The synthesis of complex quinoline derivatives such as 2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride necessitates sophisticated protecting group strategies to enable selective functionalization while preserving sensitive functionalities [10] [11] . The carbonyl chloride moiety represents a particularly reactive functional group that requires careful protection during synthetic sequences .
Tert-butyl ester protection has proven effective for carboxylic acid functionalities during quinoline synthesis [5]. The tert-butyl group provides excellent stability under basic conditions while remaining susceptible to acidic cleavage, enabling selective deprotection in the presence of other functional groups [5]. This protecting group strategy is particularly valuable when constructing quinoline-4-carboxylic acid derivatives that will subsequently be converted to the corresponding carbonyl chlorides .
The use of triflate protecting groups for phenolic hydroxyl groups enables selective functionalization during benzannulation reactions [5]. Triflate derivatives of phenolic benzannulation products undergo efficient Larock cyclization upon exposure to iodine, forming quinoline frameworks that can be further elaborated through palladium-catalyzed coupling reactions [5]. The triflate group serves dual roles as both a protecting group and an activating group for subsequent cross-coupling transformations [5].
| Functional Group | Protecting Group | Installation Conditions | Removal Conditions | Stability |
|---|---|---|---|---|
| Carboxylic acid | tert-Butyl ester | tert-Butanol, acid catalyst | Trifluoroacetic acid, 0°C | Base stable |
| Phenolic hydroxyl | Triflate | Tf₂O, DMAP, 0°C to RT | Palladium-catalyzed | Nucleophile labile |
| Primary amine | N-Boc | Boc₂O, triethylamine | Trifluoroacetic acid | Acid labile |
| Secondary amine | N-Cbz | CbzCl, sodium bicarbonate | Hydrogenolysis | Reduction labile |
N-Boc protection strategies provide effective masking of amino functionalities during quinoline synthesis [13]. The tert-butoxycarbonyl group offers excellent stability under basic and nucleophilic conditions while remaining readily removable under acidic conditions [13]. This protecting group is particularly valuable when constructing aminoquinoline derivatives where selective functionalization of the quinoline core is required [13].
The strategic use of N-Cbz protection enables selective manipulation of secondary amine functionalities [13]. Benzyloxycarbonyl protection provides stability under a wide range of reaction conditions while allowing for mild removal through catalytic hydrogenolysis [13]. This approach is particularly useful when synthesizing quinoline derivatives bearing multiple nitrogen-containing functional groups [13].
Silyl protecting groups, particularly tert-butyldimethylsilyl ethers, provide effective protection for hydroxyl functionalities during quinoline synthesis [5]. These protecting groups exhibit excellent stability under basic conditions and during organometallic transformations while remaining susceptible to fluoride-mediated cleavage [5].
The timing of protecting group installation and removal requires careful consideration of the overall synthetic strategy . Early installation of protecting groups may limit subsequent functionalization options, while late-stage protection may encounter compatibility issues with previously installed functional groups . Optimal protecting group strategies balance synthetic efficiency with functional group compatibility .
Mechanochemical synthesis techniques have emerged as environmentally benign alternatives for quinoline synthesis, offering operational simplicity and enhanced reaction rates compared to traditional solution-phase methods [8] [14] [15]. These approaches eliminate the need for organic solvents while often providing superior yields and selectivities [8] [14].
Ball milling techniques enable efficient mechanochemical synthesis of quinoline derivatives through solid-state transformations [14]. The protocol involves grinding appropriately designed aniline derivatives with oxidizing agents such as iodine under solvent-free conditions [14]. This methodology provides access to multi-substituted quinoline derivatives in yields up to 89% while incorporating the activating iodine into the quinoline framework for subsequent functionalization [14].
Photo-thermo-mechanochemical synthesis combines mechanical activation with photochemical and thermal initiation to achieve quinoline formation [8]. Iron(II) phthalocyanine serves as an effective catalyst for this transformation, enabling the assembly of quinolines from aniline and aldehyde precursors under solvent-free conditions [8]. The methodology demonstrates good substrate tolerance and provides yields comparable to traditional solution-phase approaches [8].
| Method | Catalyst/Additive | Mechanical Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Ball milling | Iodine | 30 Hz, steel balls | Room temperature | 2-4 h | 75-89 |
| Photo-thermo | Iron(II) phthalocyanine | Grinding | Ambient light | 4-6 h | 78-85 |
| Mortar grinding | TCCA | Manual grinding | Room temperature | 30-60 min | 82-95 |
| Vibratory milling | Copper(I) iodide | 25 Hz | Room temperature | 1-3 h | 70-88 |
Microwave-assisted solvent-free synthesis provides rapid access to quinoline derivatives under environmentally benign conditions [16]. The protocol employs tin(II) chloride dihydrate as both reductant and Lewis acid catalyst, enabling one-pot conversion of o-nitrobenzaldehyde and enolizable ketones to quinoline products [16]. Microwave irradiation at 70% power for 5 minutes achieves complete conversion while eliminating the need for molecular sieves or stringent moisture exclusion [16].
Copper-catalyzed mechanochemical click reactions demonstrate the versatility of solid-state synthesis for quinoline functionalization [17]. Ball milling procedures prove significantly more efficient than corresponding solution reactions, providing up to 15-fold gains in yield [17]. The efficiency depends on the para-substituent in azide reactants, following a reactivity order of H < Cl < Br < I [17].
The mechanistic aspects of mechanochemical quinoline synthesis involve direct involvement of metal catalysts in solid-state transformations [17]. Electron spin resonance spectroscopy reveals the oxidation and spin states of copper catalysts during milling procedures, providing insights into the catalytic mechanism [17]. Surface-mediated catalysis on milling balls appears to play a crucial role in mechanochemical transformations [17].
Solvent-free synthesis using silicon dioxide-zinc-magnesium oxide as a heterogeneous catalyst enables efficient quinoline formation under mild conditions [18]. The catalyst system demonstrates excellent reusability and provides yields ranging from 94% to 98% across diverse substrate combinations [18]. Reaction times vary from 3 to 9 hours depending on substrate reactivity, with the catalyst maintaining activity through multiple cycles [18].